

Levulinic Anhydride: A Comprehensive Technical Guide on Structure and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Levulinic anhydride*

Cat. No.: B3265521

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levulinic anhydride, with the chemical formula C₁₀H₁₄O₅, is a derivative of levulinic acid, a versatile platform chemical derived from biomass. As a cyclic anhydride, it holds potential as a building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and fragrances. Its bifunctional nature, containing both an anhydride and a ketone group, allows for a variety of chemical transformations, making it a molecule of significant interest for researchers in drug development and materials science. This technical guide provides a detailed overview of the structure and characterization of **levulinic anhydride**, including its physical properties and a proposed synthetic route. While extensive spectroscopic data for its precursor, levulinic acid, is readily available and presented here for reference, specific experimental spectroscopic data for **levulinic anhydride** is not widely reported. This guide will, therefore, also discuss the expected spectral characteristics based on the general principles of anhydride chemistry.

Structure and Physical Properties

Levulinic anhydride is a symmetrical anhydride formed from two molecules of levulinic acid. It is a white crystalline powder with a melting point in the range of 76-78°C. It is reported to be soluble in water, ethanol, and ether.^[1]

Table 1: Physical and Chemical Properties of **Levulinic Anhydride**

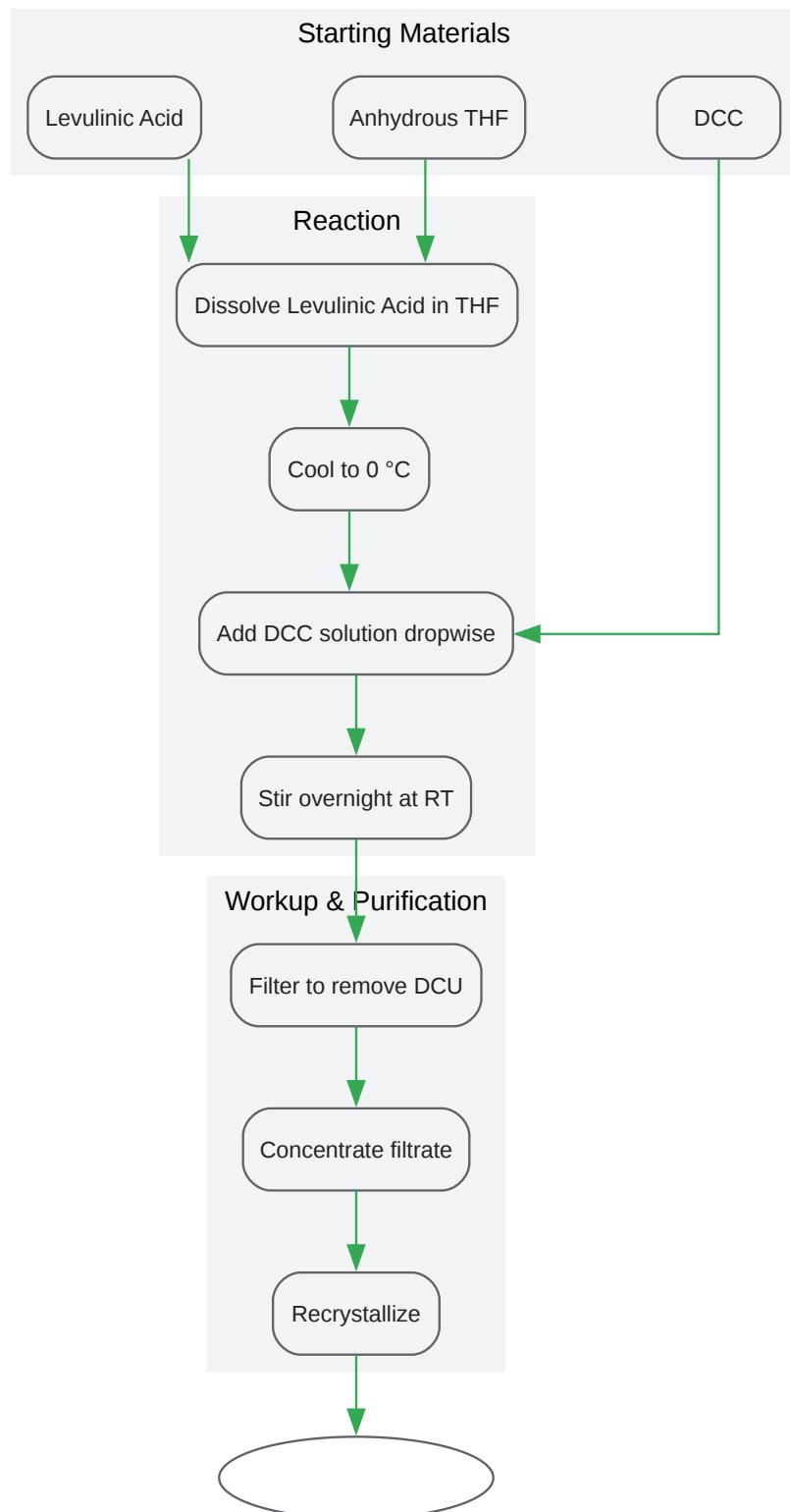
Property	Value	Reference
Chemical Formula	C10H14O5	[PubChem CID: 10932803]
Molecular Weight	214.21 g/mol	[PubChem CID: 10932803]
Appearance	White crystalline powder	[1]
Melting Point	76-78 °C	[1]
Solubility	Soluble in water, ethanol, and ether	[1]

Synthesis of Levulinic Anhydride

A common method for the synthesis of carboxylic acid anhydrides from their corresponding acids involves the use of a dehydrating agent. Dicyclohexylcarbodiimide (DCC) is a widely used reagent for this purpose, facilitating the removal of one molecule of water from two equivalents of the carboxylic acid. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM). The insoluble dicyclohexylurea (DCU) byproduct can be easily removed by filtration.

Experimental Protocol: Proposed Synthesis of Levulinic Anhydride using DCC

This protocol is a general procedure for the synthesis of anhydrides using DCC and should be adapted and optimized for the specific case of **levulinic anhydride**.


Materials:

- Levulinic acid
- Dicyclohexylcarbodiimide (DCC)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether

Procedure:

- In a round-bottom flask, dissolve levulinic acid (2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous THF.
- Add the DCC solution dropwise to the stirred levulinic acid solution at 0 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.
- The filtrate is concentrated under reduced pressure to yield the crude product.
- The crude **levulinic anhydride** can be purified by recrystallization from a suitable solvent system, such as diethyl ether/hexane.

General Workflow for Levulinic Anhydride Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Levulinic Anhydride: A Comprehensive Technical Guide on Structure and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3265521#levulinic-anhydride-structure-and-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com